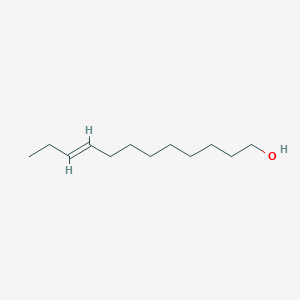

9-Dodecen-1-ol, (9E)-

Cat. No. B110159

Key on ui cas rn:

35237-62-8

M. Wt: 184.32 g/mol

InChI Key: GJNNIRNIXNLOJP-ONEGZZNKSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09266918B2

Procedure details

To a dry 2 L 3-neck round bottom flask fitted with a nitrogen inlet and outlet, thermocouple, condenser, mechanical stirrer and pressure-equalizing dropping funnel was added lithium aluminum hydride (30.10 g, 0.754 mol, 95% technical grade solid) in one portion, under a positive pressure of nitrogen. The metal hydride was suspended in anhydrous tetrahydrofuran (500 mL) and the mixture cooled on an ice bath. Methyl 9-dodecenoate (200 g, 0.942 mol) was added dropwise via addition funnel to the stirred lithium aluminum hydride suspension over 1 h at such a rate as to maintain the internal temperature below 50° C. When the reaction exotherm subsided, the external cooling bath was removed and the resulting viscous mixture was stirred for a further 8 h at ambient temperature. Complete consumption of starting material was confirmed by thin layer chromatography and by FTIR. The reaction was quenched by the careful addition of the reactor contents to a 4 L Erlenmeyer flask containing chilled concentrated aqueous sodium chloride (300 mL). The reactor was rinsed with ethyl acetate (100 mL) then 10% (v/v) aqueous sulfuric acid (100 mL); both rinse aliquots were combined with the reaction neutralization mixture. An additional aliquot of 10% (v/v) aqueous sulfuric acid was added to neutralize the aqueous phase then the biphasic neutralization mixture was transferred to a separatory funnel. The aqueous phase was partitioned and washed with ethyl acetate (100 mL×2). The combined organic phases were successively washed with concentrated aqueous sodium bicarbonate (100 mL), brine (100 mL), dried (MgSO4) then filtered. The organic phase was concentrated in vacuo, giving 9-dodecen-1-ol (165 g, 95%) as clear, colorless oil.

[Compound]

Name

metal hydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7](OC)(=[O:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH:16][CH2:17][CH3:18]>O1CCCC1>[CH2:7]([OH:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH:16][CH2:17][CH3:18] |f:0.1.2.3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30.1 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

Step Two

[Compound]

|

Name

|

metal hydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCC=CCC)(=O)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

Step Four

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting viscous mixture was stirred for a further 8 h at ambient temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a dry 2 L 3-neck round bottom flask fitted with a nitrogen inlet and outlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thermocouple, condenser, mechanical stirrer and pressure-equalizing dropping

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture cooled on an ice bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the internal temperature below 50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the external cooling bath was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consumption of starting material

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was quenched by the careful addition of the reactor contents to a 4 L Erlenmeyer flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

chilled concentrated aqueous sodium chloride (300 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The reactor was rinsed with ethyl acetate (100 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An additional aliquot of 10% (v/v) aqueous sulfuric acid was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the biphasic neutralization mixture was transferred to a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase was partitioned

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethyl acetate (100 mL×2)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic phases were successively washed with concentrated aqueous sodium bicarbonate (100 mL), brine (100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

then filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic phase was concentrated in vacuo

|

Outcomes

Product

Details

Reaction Time |

8 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCC=CCC)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 165 g | |

| YIELD: PERCENTYIELD | 95% | |

| YIELD: CALCULATEDPERCENTYIELD | 95% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09266918B2

Procedure details

To a dry 2 L 3-neck round bottom flask fitted with a nitrogen inlet and outlet, thermocouple, condenser, mechanical stirrer and pressure-equalizing dropping funnel was added lithium aluminum hydride (30.10 g, 0.754 mol, 95% technical grade solid) in one portion, under a positive pressure of nitrogen. The metal hydride was suspended in anhydrous tetrahydrofuran (500 mL) and the mixture cooled on an ice bath. Methyl 9-dodecenoate (200 g, 0.942 mol) was added dropwise via addition funnel to the stirred lithium aluminum hydride suspension over 1 h at such a rate as to maintain the internal temperature below 50° C. When the reaction exotherm subsided, the external cooling bath was removed and the resulting viscous mixture was stirred for a further 8 h at ambient temperature. Complete consumption of starting material was confirmed by thin layer chromatography and by FTIR. The reaction was quenched by the careful addition of the reactor contents to a 4 L Erlenmeyer flask containing chilled concentrated aqueous sodium chloride (300 mL). The reactor was rinsed with ethyl acetate (100 mL) then 10% (v/v) aqueous sulfuric acid (100 mL); both rinse aliquots were combined with the reaction neutralization mixture. An additional aliquot of 10% (v/v) aqueous sulfuric acid was added to neutralize the aqueous phase then the biphasic neutralization mixture was transferred to a separatory funnel. The aqueous phase was partitioned and washed with ethyl acetate (100 mL×2). The combined organic phases were successively washed with concentrated aqueous sodium bicarbonate (100 mL), brine (100 mL), dried (MgSO4) then filtered. The organic phase was concentrated in vacuo, giving 9-dodecen-1-ol (165 g, 95%) as clear, colorless oil.

[Compound]

Name

metal hydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7](OC)(=[O:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH:16][CH2:17][CH3:18]>O1CCCC1>[CH2:7]([OH:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH:16][CH2:17][CH3:18] |f:0.1.2.3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30.1 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

Step Two

[Compound]

|

Name

|

metal hydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCC=CCC)(=O)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

Step Four

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting viscous mixture was stirred for a further 8 h at ambient temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a dry 2 L 3-neck round bottom flask fitted with a nitrogen inlet and outlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thermocouple, condenser, mechanical stirrer and pressure-equalizing dropping

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture cooled on an ice bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the internal temperature below 50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the external cooling bath was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consumption of starting material

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was quenched by the careful addition of the reactor contents to a 4 L Erlenmeyer flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

chilled concentrated aqueous sodium chloride (300 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The reactor was rinsed with ethyl acetate (100 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An additional aliquot of 10% (v/v) aqueous sulfuric acid was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the biphasic neutralization mixture was transferred to a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase was partitioned

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethyl acetate (100 mL×2)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic phases were successively washed with concentrated aqueous sodium bicarbonate (100 mL), brine (100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

then filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic phase was concentrated in vacuo

|

Outcomes

Product

Details

Reaction Time |

8 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCC=CCC)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 165 g | |

| YIELD: PERCENTYIELD | 95% | |

| YIELD: CALCULATEDPERCENTYIELD | 95% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |